molecular formula C12H9ClFNO3 B118066 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 68077-26-9

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

货号: B118066
CAS 编号: 68077-26-9
分子量: 269.65 g/mol
InChI 键: WNNSMMJBBOPPOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Determinants of Target Engagement

The bioactivity of this compound is governed by three key regions:

  • N-1 Cyclopropyl Group : Enhances DNA-binding affinity and reduces efflux pump recognition.
  • C-6 Fluorine : Stabilizes interactions with helix-4 residues of gyrase via hydrophobic contacts.
  • C-3 Carboxylic Acid : Forms a water-metal ion bridge with conserved serine/aspartate residues in topoisomerases.

C-7 Substitution and Spectrum Modulation

The C-7 position serves as a critical modulator of target selectivity:

  • Piperazine/pyrrolidine rings : Improve penetration into Gram-negative bacteria by increasing polarity.
  • Aryl extensions (e.g., dinitrophenyl) : Counteract resistance mutations in GyrA/ParC by establishing secondary binding interactions.

Comparative studies demonstrate that C-7 pyrrolidine derivatives exhibit 3–5× greater cytotoxicity against cancer cell lines than piperazine analogues, likely due to enhanced topoisomerase II poisoning.

C-8 Modifications and Lethality Mechanisms

C-8 substituents influence quinolone lethality through steric and electronic effects:

C-8 Group Biological Impact Mechanism
Methoxy ↑ Lethality in non-replicating cells Stabilizes ternary drug-enzyme-DNA complexes
Hydrogen ↓ Chloramphenicol-insensitive killing Permits conformational flexibility in C-7 groups
Halogens (F/Cl) Broadens anaerobic activity Increases lipophilicity and membrane penetration

In 7-chloro-1-ethyl-6-fluoro derivatives, the absence of a C-8 substituent limits activity against dormant bacterial populations but reduces off-target effects on human topoisomerase IIα.

Synergistic Effects of N-1/C-8 Ring Fusion

Rigid fused-ring systems combining N-1 cyclopropyl and C-8 methoxy groups (as in levofloxacin) restrict rotational freedom of C-7 substituents, optimizing target engagement in replicating cells. However, this fusion diminishes lethality against non-dividing mycobacteria, highlighting the context-dependent utility of C-8 modifications.

属性

IUPAC Name

7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO3/c1-2-15-5-7(12(17)18)11(16)6-3-9(14)8(13)4-10(6)15/h3-5H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNSMMJBBOPPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333112
Record name 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68077-26-9
Record name 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68077-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/831B5OC9PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Core Cyclization Strategy

The quinoline backbone is constructed via cyclization of substituted benzoylacetate derivatives. A common precursor, 2,4-dichloro-5-fluorobenzoylacetate, undergoes base-mediated cyclization in dimethylformamide (DMF) with triethylamine (TEA) as a catalyst. This step forms the 1,4-dihydroquinoline-4-one scaffold, critical for subsequent functionalization. The reaction typically proceeds at room temperature over 6–24 hours, yielding intermediates with >95% purity.

Key reaction conditions:

  • Solvent: DMF

  • Catalyst: TEA (10–20 mol%)

  • Temperature: 20–25°C

  • Time: 6–24 hours

Introduction of the Ethyl Group

Alkylation at the N(1) position is achieved using ethylating agents such as ethyl chloroformate. The reaction occurs in DMF under mild conditions (25–50°C), selectively substituting the hydrogen at the N(1) position without disturbing the halogen substituents. This step ensures the ethyl group is incorporated with minimal side products.

Halogenation and Oxidation

Chloro and fluoro substituents are introduced via electrophilic halogenation. For example, chlorine is added using chloroacetyl chloride in DMF, while fluorine retention is ensured by starting with fluorinated precursors. The final oxidation step employs formic acid and formaldehyde at 110°C for 30 hours to convert the methyl group at C(3) into a carboxylic acid.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

DMF and TEA are preferred for their ability to stabilize intermediates and enhance reaction rates. Alternative solvents like acetonitrile reduce side reactions but slow cyclization kinetics.

Temperature and Time Dependencies

  • Cyclization: Optimal at 25°C for 12 hours (yield: 85–90%).

  • Alkylation: Requires 50°C for 10 hours to achieve >95% substitution.

  • Oxidation: High-temperature (110°C) conditions are critical for complete conversion to the carboxylic acid.

Purification Techniques

Post-synthesis purification employs hydrophobic deep eutectic solvents (hDES) or salting-out assisted liquid-liquid extraction (SALLE). For example, thymol-heptanoic acid hDES (2:1 molar ratio) achieves 98% recovery at pH 4.0–7.0.

Table 1: Purification Parameters for Synthetic Intermediates

TechniqueSolvent SystempHRecovery (%)Reference
hDES-SA-LLMEThymol:heptanoic acid4–798
SALLEAcetonitrile/MgSO₄3.092
LIS-automated SDMEThymol:hexanoic acid7.089

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis utilizes continuous flow systems to enhance yield and reduce by-products. A two-stage reactor setup separates cyclization and alkylation steps, achieving 92% overall yield at a throughput of 50 kg/day.

Waste Minimization Strategies

  • Solvent Recycling: DMF is recovered via distillation (95% efficiency).

  • Catalyst Reuse: TEA is filtered and reused for up to 10 cycles without activity loss.

Analytical Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a Kromasil C₁₈ column and gradient elution (acetonitrile/phosphoric acid) resolves the target compound at 325 nm, confirming ≥97.85% purity.

Structural Confirmation

¹H NMR and ¹³C NMR spectra validate substituent positions:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (t, J=7.0 Hz, 3H, CH₂CH₃), 4.52 (q, J=7.0 Hz, 2H, CH₂), 8.21 (s, 1H, C(2)-H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 14.1 (CH₂CH₃), 64.8 (CH₂), 176.5 (C=O) .

作用机制

The compound exerts its effects primarily through interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, it prevents bacterial cell division and leads to cell death. The presence of the fluoro group enhances its binding affinity to the target enzymes, increasing its antibacterial potency.

相似化合物的比较

Table 1: Substituent Effects on Fluoroquinolone Derivatives
Compound Name / Feature R1 (Position 1) R7 (Position 7) R8 (Position 8) Key Biological Properties Source
Target Compound Ethyl Chloro H Intermediate for norfloxacin; moderate activity
7-(3-Chlorophenylamino)-... Cyclopropyl 3-Chlorophenylamino Nitro Enhanced Gram-positive activity (MIC: 0.39 µg/mL vs. S. aureus)
Piperazinyl Derivatives Ethyl Piperazinyl + substituted phenyl H Broad-spectrum activity; improved solubility
Besifloxacin Intermediate Cyclopropyl Azepan-3-ylamino Chloro Broad-spectrum; used in ocular infections
Temafloxacin Intermediate 2,4-Difluorophenyl Chloro H Structural studies for enzyme-drug complexes
1-(4-Fluorophenyl) Derivative 4-Fluorophenyl Chloro H Used in crystallography to study drug binding

Key Findings

  • Position 1 (R1): Ethyl (target compound) offers metabolic stability but lower lipophilicity compared to cyclopropyl () or aryl groups (). Cyclopropyl derivatives (e.g., besifloxacin) exhibit enhanced cell membrane penetration .
  • Position 7 (R7): Chloro in the target compound acts as a leaving group, facilitating further synthetic modifications (e.g., piperazine addition in norfloxacin) . Piperazinyl and azepane groups () improve Gram-positive activity by enhancing DNA gyrase binding and reducing efflux pump recognition .
  • Position 8 (R8):

    • Nitro or bromo substituents () increase electron-withdrawing effects, stabilizing drug-enzyme interactions but may elevate cytotoxicity .

生物活性

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as Norfloxacin Related Compound A, is a synthetic compound belonging to the quinolone class of antibiotics. This compound has garnered interest due to its potential biological activities, particularly as an antibacterial agent. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H9_9ClFNO3_3
  • Molecular Weight : 269.66 g/mol
  • CAS Number : 68077-26-9
  • Structure :
    • SMILES: CCN1C=C(C(=O)O)C(=O)c2cc(F)c(Cl)cc12
    • InChI: InChI=1S/C12H9ClFNO3/c1-2-15-5-7(12(17)18)11(16)6-3-9(14)8(13)4-10(6)15/h3-5H,2H2,1H3,(H,17,18)

Quinolones like this compound exert their antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By interfering with these processes, the compound effectively prevents bacterial cell division and growth.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against a variety of Gram-negative and Gram-positive bacteria. The following table summarizes its activity against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa1 µg/mL

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

  • Study on Urinary Tract Infections (UTIs) :
    • In a clinical trial involving patients with recurrent UTIs, the compound was administered alongside standard treatments. Results indicated a significant reduction in bacterial load and recurrence rates compared to controls.
    • Reference: Zhi et al., Journal of Medical Chemistry, 2006.
  • In Vitro Studies :
    • An in vitro study assessed the compound's effectiveness against multi-drug resistant strains of E. coli. The findings highlighted its potential as a treatment option where conventional antibiotics failed.
    • Reference: Long et al., Antimicrobial Agents and Chemotherapy, 2008.

Safety and Toxicology

While the antibacterial properties of this compound are promising, safety assessments indicate potential irritative effects on skin and eyes upon exposure. The following safety data highlights key points:

Safety Parameter Details
Skin Irritation Causes skin irritation (H315)
Eye Irritation Causes serious eye irritation (H319)
Handling Precautions Use protective gloves and eyewear

科学研究应用

Pharmaceutical Development

The primary application of 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid lies in its role as an impurity in the synthesis of norfloxacin and other fluoroquinolone antibiotics. Understanding the presence and behavior of this compound is crucial for:

  • Quality Control : Ensuring that pharmaceutical products meet safety and efficacy standards.
  • Stability Studies : Investigating how impurities affect the stability of active pharmaceutical ingredients (APIs).

Structure-Activity Relationship (SAR) Studies

Research has shown that compounds similar to this compound can exhibit antibacterial properties. Studies focusing on SAR have led to:

  • Development of New Antibiotics : Modifications to the quinolone structure have resulted in new derivatives with enhanced antimicrobial activity against resistant strains of bacteria .

Mechanistic Studies

The compound serves as a valuable tool in understanding the mechanism of action of quinolone antibiotics:

  • DNA Gyrase Inhibition : It has been used in studies assessing the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, which is a target for many antibiotics .

Case Studies and Research Findings

StudyFindings
Synthesis of 6-fluoro derivativesDemonstrated that modifications to the quinolone structure can lead to potent antimicrobial agents .
DNA gyrase assaysEstablished new structure–activity relationships that guide the design of novel inhibitors targeting bacterial DNA replication .
Stability analysisHighlighted the importance of monitoring impurities like 7-Chloro-1-ethyl-6-fluoro for maintaining drug efficacy .

常见问题

Q. What are the key intermediates and synthetic routes for preparing 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

The compound is synthesized via multi-step routes involving cyclocondensation, halogenation, and hydrolysis. A critical intermediate is ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4), which undergoes ethylation at the N1 position followed by hydrolysis of the ester group to yield the carboxylic acid . Regioselectivity in fluorination and chlorination steps is crucial; for example, nitration at the 8-position (as in related derivatives) requires careful control of reaction conditions to avoid byproducts .

Q. How can researchers ensure purity and stability during synthesis?

  • Purity : Use HPLC with UV detection (λ = 254–280 nm) for quantification, as the compound absorbs strongly in this range. Purity thresholds ≥98% are typical for pharmacological studies .
  • Stability : Store the compound in anhydrous conditions (desiccated, -20°C) due to its sensitivity to hydrolysis. Monitor degradation via TLC (silica gel, chloroform:methanol 9:1) .

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

Standard protocols include:

  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-kill kinetics : Assess bactericidal effects at 2× MIC over 24 hours.
    Related fluoroquinolones in the evidence showed moderate activity (MIC = 0.5–8 µg/mL), but substituents at the 7- and 8-positions (e.g., piperazinyl or nitro groups) significantly influence potency .

Advanced Research Questions

Q. How do crystallographic studies inform structural optimization?

Single-crystal X-ray diffraction reveals intermolecular interactions critical for packing and solubility. For example:

  • Hydrogen bonding : The carboxyl group forms dimers via O–H···O bonds (distance ~2.7 Å), stabilizing the crystalline lattice .
  • Halogen interactions : C–H···Cl/F contacts (3.4–3.7 Å) influence solubility and bioavailability .
    These insights guide modifications (e.g., introducing nitro or methoxy groups) to disrupt crystal packing and enhance dissolution .

Q. How can researchers resolve contradictions in regioselectivity during substitution reactions?

Contradictory results in introducing substituents (e.g., at the 7- or 8-position) arise from competing electronic and steric effects. Strategies include:

  • Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions before electrophilic quenching .
  • Protecting groups : Temporarily block reactive sites (e.g., esterify the carboxylic acid to prevent unwanted acylation) .
    Evidence from ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate demonstrates that nitro groups at the 8-position require nitration prior to cyclopropane introduction .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : Map interactions with bacterial DNA gyrase (target protein PDB: 1KZN). The C3-carboxylic acid and C6-fluorine are critical for binding .
  • QSAR models : Use Hammett constants (σ) to predict electron-withdrawing effects of substituents on bioactivity. For example, 8-nitro derivatives (σ = +1.27) show enhanced potency compared to 8-methoxy (σ = -0.12) .

Data Contradiction Analysis

Q. Why do some derivatives show variable antimicrobial activity despite similar structures?

Discrepancies arise from:

  • Steric hindrance : Bulky substituents (e.g., 4-fluorophenyl at N1) reduce membrane permeability .
  • Metabolic stability : Piperazinyl groups at C7 improve Gram-negative activity but increase susceptibility to hepatic oxidation .
    For example, 7-(3-aminopyrrolidin-1-yl) derivatives exhibit broader-spectrum activity than 7-piperazinyl analogs due to reduced efflux pump recognition .

Q. How to address low yields in cyclopropane ring formation?

Low yields (<40%) during cyclopropane introduction (e.g., at N1) are common. Optimize:

  • Catalyst : Use Cu(I) iodide (5 mol%) to accelerate ring closure .
  • Solvent : Replace DMF with acetonitrile to minimize side reactions .
    Post-reaction purification via column chromatography (silica gel, ethyl acetate:hexane 1:3) improves recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。